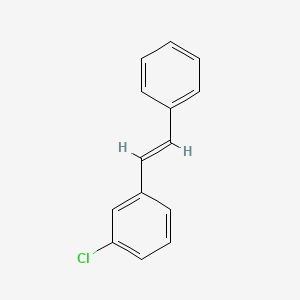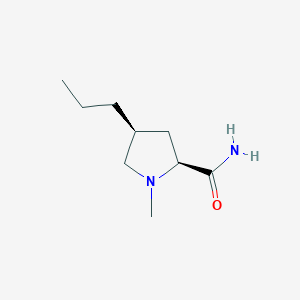
Neutral Brown Rl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used as a dye in the textile and leather industries due to its excellent color fastness and resistance to fading . Additionally, Neutral Brown Rl is utilized in the production of paints, inks, and plastics . This compound is known for its antimicrobial properties, making it useful in the development of antimicrobial coatings and treatments .
Preparation Methods
Neutral Brown Rl is synthesized through a multi-step process involving the diazotization of 2-amino-4-nitrophenol, followed by coupling with N-(2-hydroxy-5-methylphenyl)acetamide . The resulting product is then converted into a 1:2 chromium complex . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Neutral Brown Rl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neutral Brown Rl has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.
Biology: Employed in biological research for staining tissues and cells.
Mechanism of Action
The mechanism of action of Neutral Brown Rl in textile dyeing involves its ability to bind to the fibers of the fabric, resulting in a permanent coloration . The compound interacts with the fabric fibers through various intermolecular forces, including hydrogen bonding and van der Waals forces, leading to a stable and durable color .
Comparison with Similar Compounds
Neutral Brown Rl can be compared with other similar compounds, such as:
Acid Brown 75: Another brown dye used in the textile industry, but with different chemical properties and applications.
Acid Brown 165: Known for its use in leather dyeing, offering different shades and fastness properties compared to this compound.
This compound stands out due to its excellent color fastness, resistance to fading, and antimicrobial properties, making it a versatile compound with unique advantages .
Properties
CAS No. |
12238-94-7 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




